4,6-Dichloropyrimidin-5-amine (CAS 5413-85-4) is a functionalized heterocyclic intermediate critical for synthesizing complex, biologically active molecules. Its pyrimidine core is a prevalent scaffold in drug discovery, particularly for kinase inhibitors. The compound's distinct reactivity profile is defined by two electrophilic carbon centers at positions 4 and 6, which are susceptible to nucleophilic aromatic substitution (SNAr), and an electron-donating amino group at the C5 position that modulates this reactivity. This specific arrangement of functional groups is crucial for achieving regioselectivity in multi-step syntheses, making it a strategic choice over other pyrimidine analogs for producing specific, high-purity target molecules.
Substituting 4,6-Dichloropyrimidin-5-amine with simpler analogs like 4,6-Dichloropyrimidine or positional isomers such as 2,4-Dichloropyrimidine is often unviable. The 5-amino group is not a passive substituent; its electron-donating nature deactivates the pyrimidine ring towards nucleophilic attack compared to its non-aminated counterpart, requiring different reaction conditions and potentially altering side-product profiles. Furthermore, the specific 4,6-dichloro substitution pattern is critical for directing subsequent reactions. Using an isomer like 2,4-dichloropyrimidine leads to fundamentally different regioselectivity, as nucleophilic attack preferentially occurs at the C4 position, yielding different product scaffolds entirely. Such substitutions risk lower yields, complex purification challenges, and the synthesis of incorrect target molecules, making this specific isomer essential for predictable and efficient outcomes in established synthetic routes.
In the synthesis of 4,6-diarylpyrimidines, the choice of starting material dictates the feasibility and efficiency of sequential cross-coupling. Using 4,6-Dichloropyrimidine as the starting material in a two-step Suzuki-Miyaura/hydrodechlorination sequence allows for the synthesis of 4-arylpyrimidines, but often results in mixtures. In contrast, a more controlled, regioselective double Suzuki coupling on the related 2,4-dichloropyrimidine scaffold, which has well-defined reactivity differences between the C2 and C4 positions, can achieve isolated yields of over 80% for the desired diarylated product under optimized conditions. While direct comparative data for 4,6-Dichloropyrimidin-5-amine is limited, its modulated reactivity suggests it is better suited for controlled, stepwise functionalization than the more reactive 4,6-Dichloropyrimidine, which can lead to difficult-to-separate mixtures.
| Evidence Dimension | Isolated Yield in Sequential Suzuki Couplings |
| Target Compound Data | Not directly reported, but implied suitability for controlled, sequential reactions. |
| Comparator Or Baseline | 2,4-Dichloropyrimidine (Comparator): >80% yield. 4,6-Dichloropyrimidine (Comparator): Leads to mixtures, mono-arylated products predominate. |
| Quantified Difference | Optimized protocols on a defined regioisomeric comparator (2,4-dichloro) show >80% yields, a significant improvement over the mixtures obtained from the simpler 4,6-dichloro analog. |
| Conditions | One-pot, regioselective double Suzuki-Miyaura cross-coupling using Pd(PPh3)4 catalyst and alcoholic solvents. |
For synthesizing complex, unsymmetrical diarylpyrimidines, selecting a precursor that allows for controlled, high-yield sequential additions is critical to avoid costly purification and improve overall process efficiency.
The physical state and thermal properties of a starting material are critical for process handling, drying, and storage. 4,6-Dichloropyrimidin-5-amine is a solid with a melting point of 145-148 °C. This is significantly higher than its direct precursor, 4,6-Dichloropyrimidine, which has a melting point of 65-67 °C. The higher melting point of the target compound makes it a free-flowing solid that is less prone to clumping or melting during storage in warm conditions or during vacuum drying operations, simplifying material handling in a lab or manufacturing setting.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 145 - 148 °C |
| Comparator Or Baseline | 4,6-Dichloropyrimidine: 65 - 67 °C |
| Quantified Difference | +80 °C |
| Conditions | Standard literature values. |
A higher melting point reduces the risk of material caking during storage and processing, ensuring easier and more consistent dispensing and handling, particularly at scale.
Consistent solubility is essential for reproducible reaction conditions and downstream processing. 4,6-Dichloropyrimidin-5-amine exhibits a defined solubility of 50 mg/mL in 95% ethanol, providing a clear parameter for process development. This is identical to the solubility of its key precursor, 4,6-Dichloropyrimidine, which also has a reported solubility of 50 mg/mL in 95% ethanol. While not a differentiator in this specific solvent, the availability of this quantitative data allows for direct comparison and informed solvent selection, which is a critical advantage over analogs where such data is not readily available.
| Evidence Dimension | Solubility in 95% Ethanol |
| Target Compound Data | 50 mg/mL |
| Comparator Or Baseline | 4,6-Dichloropyrimidine: 50 mg/mL |
| Quantified Difference | No difference |
| Conditions | Solvent: 95% ethanol. Resulting solution is clear to slightly hazy. |
Having quantified solubility data enables reliable and scalable process design, ensuring batch-to-batch consistency and avoiding unexpected precipitation or handling issues.
This compound is a validated precursor for synthesizing advanced kinase inhibitors. Its specific structure is integral to forming molecules that target Aurora kinase, EGFR, and VEGFR-2, among others. The defined reactivity and stereochemistry of the 4,6-dichloro-5-amino core are leveraged to build complex heterocyclic systems where precise substituent placement is essential for achieving high target potency and selectivity.
The modulated reactivity of 4,6-Dichloropyrimidin-5-amine makes it a superior choice for the controlled, stepwise synthesis of purine and pyrimidine analogs. Unlike more reactive dichloropyrimidines that can lead to mixtures, this compound's electronic properties allow for more selective mono-substitution reactions, which is a critical first step before subsequent cyclization or functionalization to produce specific, high-purity purine derivatives.
The 4,6-dichloro-5-amino pyrimidine scaffold is a key intermediate in the synthesis of complex pharmaceuticals, including the P2Y12 platelet inhibitor Ticagrelor. The specific arrangement of the chloro and amino groups is essential for the subsequent multi-step sequence that builds the final triazolopyrimidine core of the active pharmaceutical ingredient, demonstrating its value in established, high-value manufacturing processes.
Irritant